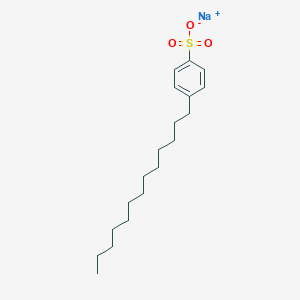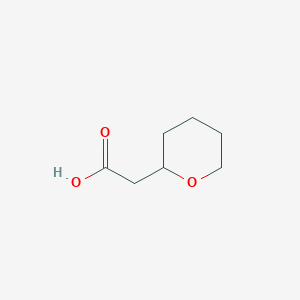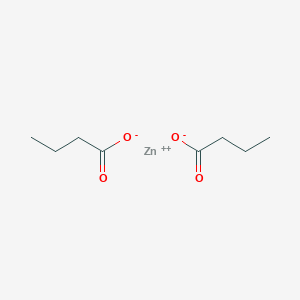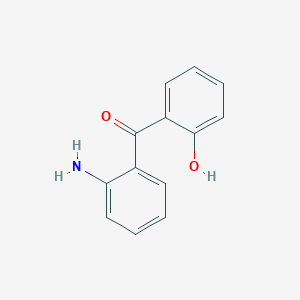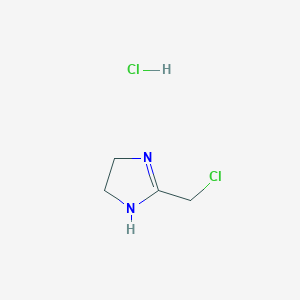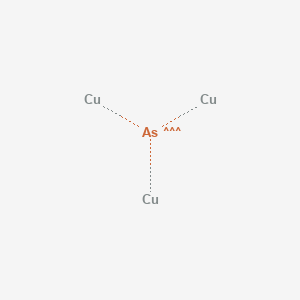
2-(Acetyloxy)-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(Acetyloxy)-4-methylbenzoic acid often involves reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles, leading to the formation of functionalized amino acids and esters through processes such as esterification and acetylene hydration. For instance, 4-aminobenzoic acid reacts under specific conditions to afford esters of cyanomethylhydroxyalkyl ketones and other related compounds, showcasing the diversity of synthesis routes available for such compounds (Trofimov et al., 2009).
Molecular Structure Analysis
Molecular structure analyses, particularly using X-ray crystallography, provide detailed insights into the arrangement of atoms within molecules. For example, the study of similar benzoic acid derivatives has revealed intricate details about their crystal lattice, molecular interactions, and the influence of solvents on the structure formation. Such studies are crucial for understanding the molecular basis of the compound's properties and reactivity (Pedireddi & Varughese, 2004).
Chemical Reactions and Properties
Chemical reactions involving 2-(Acetyloxy)-4-methylbenzoic acid derivatives highlight the compound's reactivity and its potential to participate in various chemical transformations. The reactivity can be attributed to the functional groups present, influencing reactions such as polymerization, esterification, and hydrolysis. These reactions not only extend the utility of the compound but also shed light on its chemical behavior (Vora et al., 2003).
科学的研究の応用
Antioxidant and Antibacterial Activities
- Scientific Field : Biochemistry and Microbiology .
- Application Summary : This compound is used in the synthesis of novel benzamide compounds, which have shown antioxidant and antibacterial activities .
- Methods of Application : The benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products are then purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Research on Non-Communicable Diseases
- Scientific Field : Pharmacology .
- Application Summary : Pentacyclic triterpenoids (PT) from medicinal plants have been identified as one class of secondary metabolites that could play a critical role in the treatment and management of several non-communicable diseases (NCDs). One of such PT is ursolic acid (UA, 3 β-hydroxy-urs-12-en-28-oic acid), which possesses important biological effects, including anti-inflammatory, anticancer, antidiabetic, antioxidant and antibacterial effects .
- Methods of Application : The chemistry of UA has been studied extensively based on the literature, with modifications mostly having been made at positions C-3 (hydroxyl), C12-C13 (double bonds) and C-28 (carboxylic acid), leading to several UA derivatives (esters, amides, oxadiazole quinolone, etc.) with enhanced potency, bioavailability and water solubility .
- Results : The article reviews the information that has become available over the last decade with respect to the sources, chemistry, biological potency and clinical trials of UA and its derivatives as potential therapeutic agents, with a focus on addressing NCDs .
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry .
- Application Summary : This compound can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Methods of Application : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Alcohol Protection
- Scientific Field : Organic Chemistry .
- Application Summary : The acetoxy group, which is present in “2-(Acetyloxy)-4-methylbenzoic acid”, can be used as a protection for an alcohol functionality in a synthetic route .
- Methods of Application : There are several options of introducing an acetoxy functionality in a molecule from an alcohol (in effect protecting the alcohol by acetylation) .
- Results : For deprotection (regeneration of the alcohol), various methods can be used, such as aqueous base (pH >9), aqueous acid (pH <2), or anhydrous base such as sodium methoxide in methanol .
Synthesis of Novel Benzamide Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in the synthesis of novel benzamide compounds .
- Methods of Application : The benzamide compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products are then purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results : The in vitro antioxidant activity of all the compounds was determined .
Alcohol Protection
- Scientific Field : Organic Chemistry .
- Application Summary : The acetoxy group, which is present in “2-(Acetyloxy)-4-methylbenzoic acid”, can be used as a protection for an alcohol functionality in a synthetic route .
- Methods of Application : There are several options of introducing an acetoxy functionality in a molecule from an alcohol (in effect protecting the alcohol by acetylation) .
- Results : For deprotection (regeneration of the alcohol), various methods can be used, such as aqueous base (pH >9), aqueous acid (pH <2), or anhydrous base such as sodium methoxide in methanol .
特性
IUPAC Name |
2-acetyloxy-4-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-8(10(12)13)9(5-6)14-7(2)11/h3-5H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAIGNOSODVIHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetyloxy)-4-methylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

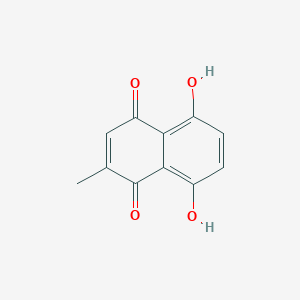
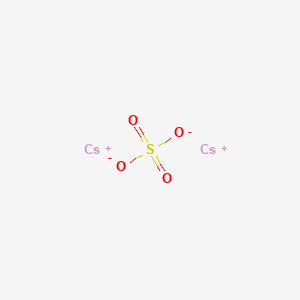

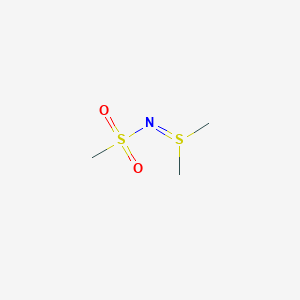

![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)

